3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride
Overview
Description
“3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1443979-37-0 . It has a molecular weight of 216.64 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Structural Analysis and Cholesterol Absorption Inhibition
A notable application of compounds structurally related to 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is in the field of cholesterol absorption inhibition. Ezetimibe, a derivative with a closely related structure, has been extensively studied for its ability to lower cholesterol levels by inhibiting cholesterol resorption in the human intestine. The detailed crystal structure of ezetimibe anhydrate highlights the compound's crystallization in a specific space group, with the molecules forming an extended hydrogen-bond architecture, essential for its inhibitory action (Brüning, Alig, & Schmidt, 2010).
Antitumor and Antimicrobial Applications
Compounds incorporating the azetidin-2-one core structure have demonstrated potent antitumor and antimicrobial activities. For example, derivatives of 3-phenoxy-1,4-diarylazetidin-2-ones have shown significant antiproliferative effects against breast cancer cells, interacting at the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Similarly, novel antibacterial agents based on the azetidinone structure have displayed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering a new avenue for antibiotic development (Kuramoto et al., 2003).
Synthesis and Chemical Transformations
The azetidin-2-one structure serves as a versatile building block in synthetic chemistry, enabling the construction of a wide array of functionalized compounds. For instance, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been utilized to synthesize CF3-containing aminopropanes and various heterocycles, demonstrating the structural diversity achievable from modifications of the azetidin-2-one scaffold (Dao Thi et al., 2018).
Enzymatic Studies and Drug Metabolism
The metabolic fate of drugs related to this compound, such as ezetimibe, has been a subject of extensive research. Studies identifying the human UDP-glucuronosyltransferase enzymes responsible for the glucuronidation of ezetimibe underline the importance of understanding drug metabolism for improving therapeutic outcomes (Ghosal et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(4-fluorophenyl)azetidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGLXYIFQAUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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